![molecular formula C11H15N2O3P B14299152 Diethyl [cyano(pyridin-3-yl)methyl]phosphonate CAS No. 117504-12-8](/img/structure/B14299152.png)
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate is a phosphorus-containing organic compound It is characterized by the presence of a cyano group attached to a pyridin-3-yl moiety, which is further connected to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [cyano(pyridin-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano-substituted pyridine derivative. One common method is the Michael addition of diethyl phosphite to an activated cyano-pyridine compound under basic conditions. The reaction is usually carried out in the presence of a strong organic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The phosphonate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the phosphonate group under suitable conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce amines or other derivatives. Substitution reactions can result in a variety of functionalized phosphonates .
Scientific Research Applications
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound can be employed in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of materials with specific properties, such as flame retardants or plasticizers
Mechanism of Action
The mechanism of action of diethyl [cyano(pyridin-3-yl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the phosphonate group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Lacks the cyano and pyridin-3-yl groups, making it less versatile in certain applications.
Cyano-substituted pyridines: Do not contain the phosphonate group, limiting their use in phosphorus chemistry.
Phosphonate esters: Similar in structure but may have different substituents on the phosphonate group
Uniqueness
Diethyl [cyano(pyridin-3-yl)methyl]phosphonate is unique due to the combination of its cyano, pyridin-3-yl, and phosphonate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
117504-12-8 |
|---|---|
Molecular Formula |
C11H15N2O3P |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C11H15N2O3P/c1-3-15-17(14,16-4-2)11(8-12)10-6-5-7-13-9-10/h5-7,9,11H,3-4H2,1-2H3 |
InChI Key |
RQTAHFCMXLURHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C#N)C1=CN=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


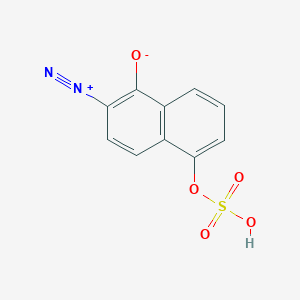
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
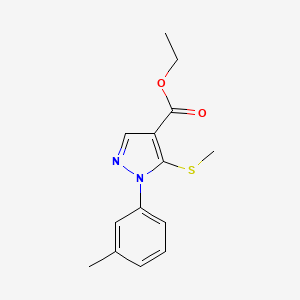
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
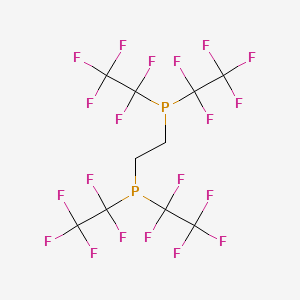
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)

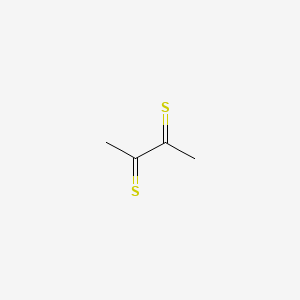
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
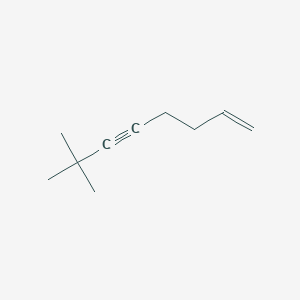
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
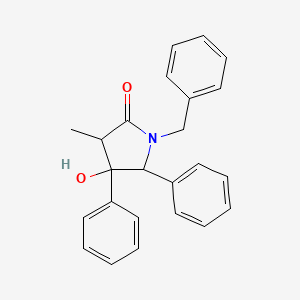
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
